

3-Bromo-4-fluorobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzamide

Cat. No.: B1271551

[Get Quote](#)

In-Depth Technical Guide to 3-Bromo-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-fluorobenzamide**, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis, and its role in the development of therapeutic agents.

Core Chemical Identity

3-Bromo-4-fluorobenzamide is a substituted aromatic amide with significant potential as a building block in medicinal chemistry and materials science.

Identifier	Value
CAS Number	455-85-6[1]
Molecular Formula	C ₇ H ₅ BrFNO[1]
Molecular Weight	218.0 g/mol [1]
IUPAC Name	3-bromo-4-fluorobenzamide

Physicochemical Properties

A summary of the known physical and chemical properties of **3-Bromo-4-fluorobenzamide** is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Boiling Point	263°C	[2]
Density	1.696 g/cm ³	[2]
Flash Point	113°C	[2]
Form	Crystalline solid	[2]
Storage Temperature	Room Temperature, Sealed in dry	[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of **3-Bromo-4-fluorobenzamide** involves the amidation of a 3-bromo-4-fluorobenzoic acid halide.

Experimental Protocol: Synthesis from 3-Bromo-4-fluorobenzoic acid halide

This protocol is based on established chemical principles for the formation of amides from acid halides.

Objective: To synthesize **3-Bromo-4-fluorobenzamide** from a 3-bromo-4-fluorobenzoic acid halide.

Materials:

- 3-Bromo-4-fluorobenzoic acid halide (e.g., 3-bromo-4-fluorobenzoyl chloride)
- Aqueous ammonia solution (e.g., 28-30%)

- Deionized water
- Ice bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

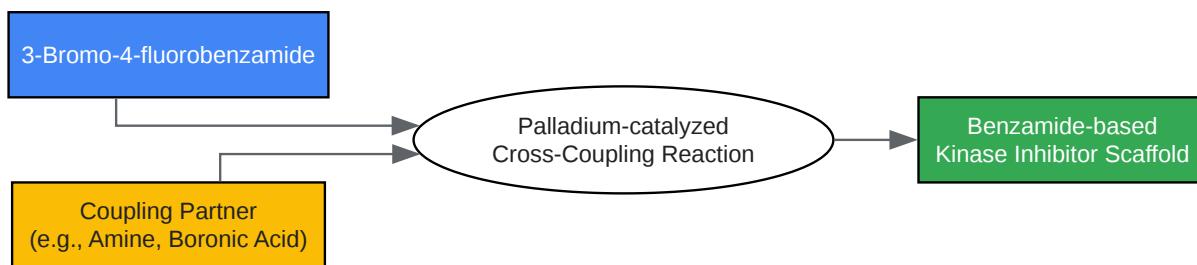
Procedure:

- In a reaction vessel equipped with a stirrer, cool an aqueous ammonia solution in an ice bath.
- Slowly add the 3-bromo-4-fluoro-benzoic acid halide to the cooled ammonia solution with continuous stirring. A patent suggests maintaining the temperature between 30°C and 60°C during the addition.[3]
- After the addition is complete, continue to stir the mixture for several hours to ensure the reaction goes to completion.[3]
- The product, **3-Bromo-4-fluorobenzamide**, will precipitate out of the solution as a solid.[3]
- Isolate the crystalline product by filtration.
- Wash the collected solid with cold deionized water to remove any unreacted starting materials and ammonium salts.
- Dry the purified product in a vacuum oven at a suitable temperature.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- 3-bromo-4-fluorobenzoic acid halides are corrosive and moisture-sensitive. Handle with care.
- Aqueous ammonia is a corrosive and volatile solution.

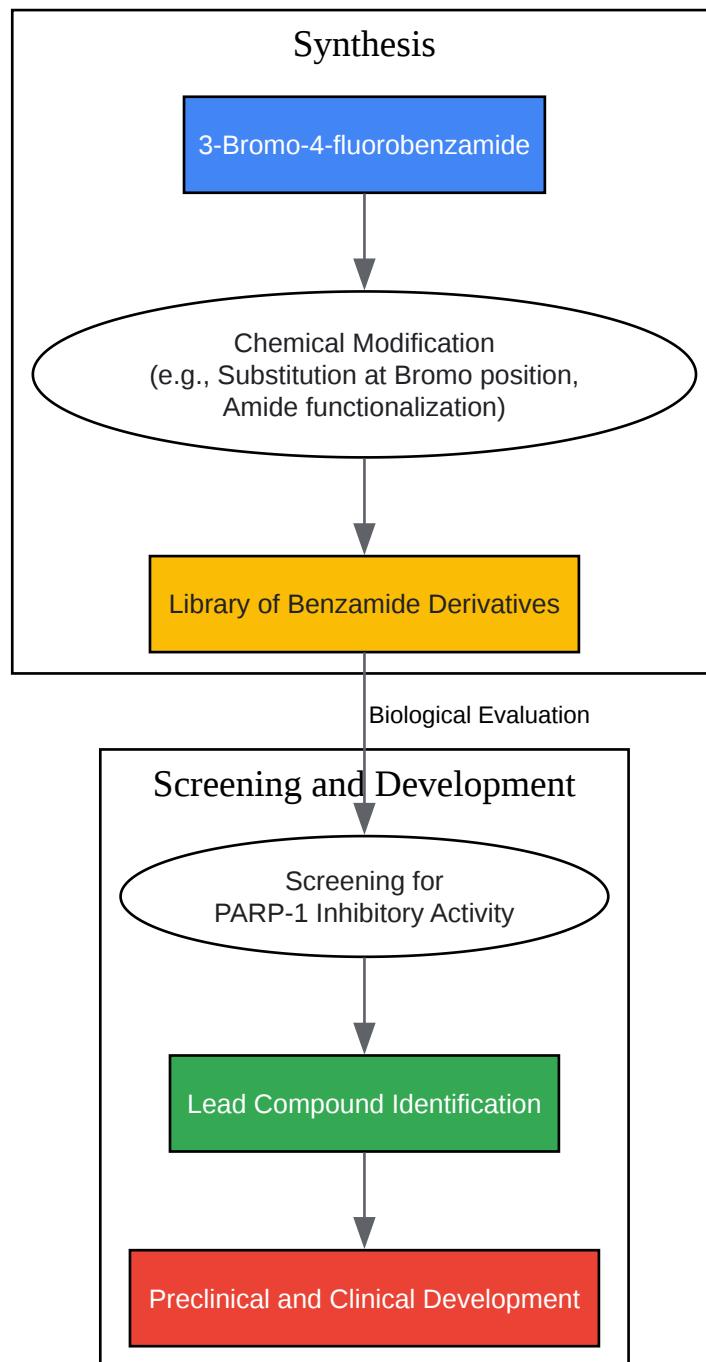

Applications in Drug Discovery and Development

3-Bromo-4-fluorobenzamide serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzamide moiety is a common scaffold in many therapeutic agents, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design.

While direct biological activity of **3-Bromo-4-fluorobenzamide** is not extensively documented, its utility lies in its role as a building block for more complex molecules, including kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.

Role as an Intermediate in Kinase Inhibitor Synthesis

Benzamide derivatives are known to be structurally related to potent kinase inhibitors like Imatinib (STI-571), which targets the Bcr-Abl tyrosine kinase.^[4] The synthesis of such inhibitors often involves the coupling of a substituted benzamide with other heterocyclic or aromatic systems. **3-Bromo-4-fluorobenzamide** provides a reactive handle (the bromo group) for such coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **3-Bromo-4-fluorobenzamide** to a kinase inhibitor scaffold.

Potential as a Precursor for PARP Inhibitors

The benzamide structure is a core component of many PARP inhibitors. These inhibitors are a class of anticancer drugs that target the PARP family of enzymes involved in DNA repair.[\[5\]](#)[\[6\]](#) [\[7\]](#)[\[8\]](#) The synthesis of novel PARP inhibitors often involves the modification of a benzamide core to optimize binding to the enzyme's active site. **3-Bromo-4-fluorobenzamide** can be a starting point for creating a library of derivatives to be screened for PARP inhibitory activity.

[Click to download full resolution via product page](#)

Caption: Workflow for developing PARP inhibitors from a **3-Bromo-4-fluorobenzamide** starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-BROMO-4-FLUOROBENZAMIDE CAS#: 455-85-6 [m.chemicalbook.com]
- 3. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromo-4-fluorobenzamide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271551#3-bromo-4-fluorobenzamide-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1271551#3-bromo-4-fluorobenzamide-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com